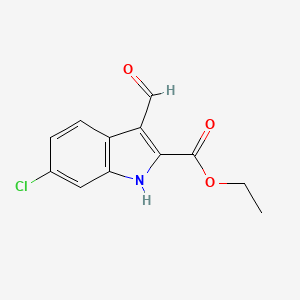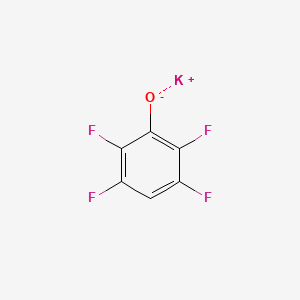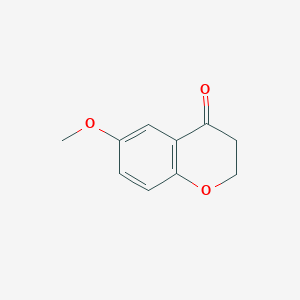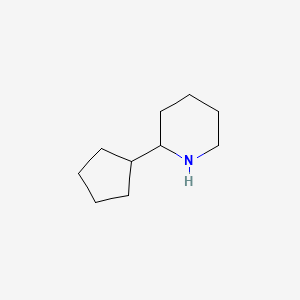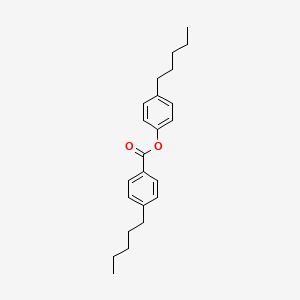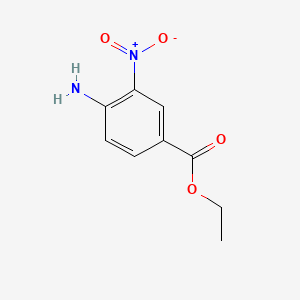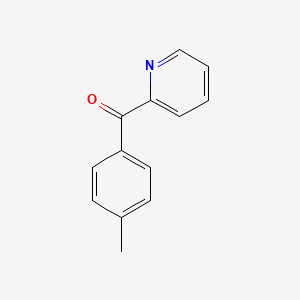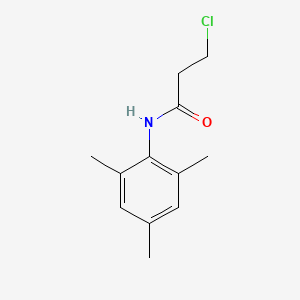
3-chloro-N-mesitylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-mesitylpropanamide: is an organic compound with the molecular formula C({12})H({16})ClNO It is characterized by the presence of a mesityl group (a derivative of mesitylene) attached to the nitrogen atom of a propanamide chain, with a chlorine atom on the third carbon of the chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-chloro-N-mesitylpropanamide typically begins with mesitylene (1,3,5-trimethylbenzene) and 3-chloropropionyl chloride.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in 3-chloro-N-mesitylpropanamide can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The mesityl group can be oxidized under strong oxidative conditions, although this is less common due to the stability of the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Depending on the nucleophile, products can include 3-hydroxy-N-mesitylpropanamide, 3-amino-N-mesitylpropanamide, etc.
Reduction: N-mesitylpropan-1-amine.
Oxidation: Products vary based on the extent of oxidation, potentially leading to carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-chloro-N-mesitylpropanamide can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Development: Due to its structural features, it may be explored for biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Industry:
Material Science: It could be used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 3-chloro-N-mesitylpropanamide would depend on its specific application. For instance, if used as a drug, it would interact with biological targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The mesityl group might enhance its binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
3-chloro-N-methylpropanamide: Similar in structure but lacks the mesityl group, which can significantly alter its chemical properties and biological activity.
N-mesitylpropanamide:
Uniqueness:
- The presence of both the mesityl group and the chlorine atom in 3-chloro-N-mesitylpropanamide makes it unique, offering a combination of steric and electronic effects that can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
3-chloro-N-(2,4,6-trimethylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8-6-9(2)12(10(3)7-8)14-11(15)4-5-13/h6-7H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSDUFSTDSMUBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408003 |
Source


|
| Record name | 3-chloro-N-mesitylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100141-43-3 |
Source


|
| Record name | 3-chloro-N-mesitylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
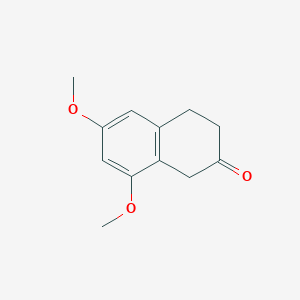
![1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1352090.png)
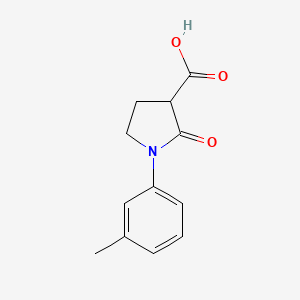
![1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid](/img/structure/B1352096.png)
![N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1352098.png)

